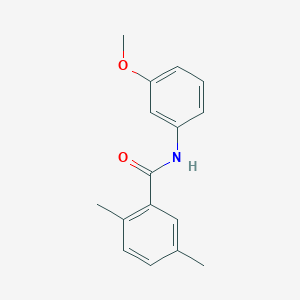

N-(3-methoxyphenyl)-2,5-dimethylbenzamide

Description

Contextualization within Benzamide (B126) Derivatives Research

Benzamide and its derivatives are a cornerstone of modern chemical and pharmaceutical research. The benzamide scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. These compounds have been extensively investigated for their potential as antimicrobial, analgesic, anticancer, and anti-inflammatory agents. nanobioletters.comresearchgate.net

The versatility of the benzamide structure allows for extensive modification. By introducing different substituents at various positions on the aromatic rings, chemists can fine-tune the electronic, steric, and lipophilic properties of the molecule. This modulation can significantly impact the compound's biological activity, selectivity, and pharmacokinetic profile. The synthesis of various benzamide derivatives is often achieved through the reaction of a substituted benzoic acid or its acyl chloride with a corresponding substituted aniline (B41778). acs.orgcyberleninka.ru

Significance and Research Trajectory of Substituted Benzamides

The research trajectory of substituted benzamides has been marked by significant discoveries and clinical successes. A prominent example is the class of substituted benzamides that act as dopamine (B1211576) receptor antagonists. Compounds like sulpiride (B1682569) and amisulpride (B195569) have been developed as antipsychotic and antidepressant medications. uniupo.itnih.govnih.gov These drugs demonstrate how specific substitution patterns on the benzamide core can lead to selective modulation of neurotransmitter systems. nih.govresearchgate.net

More recent research continues to expand the therapeutic potential of substituted benzamides. Studies have explored their role as inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase, which are implicated in various diseases. nih.gov The ability to synthesize libraries of diverse benzamide derivatives allows for high-throughput screening and the identification of lead compounds for new drug discovery programs. nanobioletters.com The ongoing research into these compounds highlights a continuous effort to explore new substitution patterns to uncover novel biological activities. acs.org

Current Academic Standing of N-(3-methoxyphenyl)-2,5-dimethylbenzamide

Despite the extensive research into benzamide derivatives, this compound has not been the subject of significant academic investigation to date. A review of scientific literature reveals a scarcity of published studies focusing specifically on its synthesis, properties, or biological activity. The compound is primarily listed in the catalogs of chemical suppliers, suggesting its availability for research purposes but a lack of dedicated studies on its potential applications.

The absence of in-depth research on this compound presents both a challenge and an opportunity. While there is no established body of knowledge to draw upon, its unique substitution pattern—combining methyl and methoxy (B1213986) groups on different rings—warrants investigation. The methoxy group, in particular, is known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates. chemimpex.com Therefore, this compound stands as an unexplored entity with the potential to exhibit interesting chemical and biological properties, making it a viable candidate for future research projects in medicinal chemistry or materials science.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-7-8-12(2)15(9-11)16(18)17-13-5-4-6-14(10-13)19-3/h4-10H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIHTHOYGRJROM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358931 | |

| Record name | N-(3-methoxyphenyl)-2,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702647-05-0 | |

| Record name | N-(3-methoxyphenyl)-2,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of N 3 Methoxyphenyl 2,5 Dimethylbenzamide

Direct Synthesis Approaches

Direct synthesis methods focus on the creation of the central amide linkage in a single key step from advanced intermediates. These approaches are often convergent, maximizing efficiency by bringing together two principal molecular fragments.

Amide Bond Formation Strategies

The cornerstone of synthesizing N-(3-methoxyphenyl)-2,5-dimethylbenzamide is the formation of the amide bond between the 2,5-dimethylbenzoyl moiety and the 3-methoxyphenylamine moiety. This can be accomplished through several reliable and well-established chemical reactions.

The direct coupling of 2,5-dimethylbenzoic acid and 3-methoxyaniline can be facilitated by a variety of coupling agents that activate the carboxylic acid. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly employed for this purpose. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. To enhance the efficiency of the reaction and minimize side products, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included.

Another class of activating agents includes phosphonium (B103445) salts. Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are effective for amide bond formation, particularly for less reactive substrates. A more recent development involves the in situ generation of phosphonium salts from triphenylphosphine (B44618) and N-chlorophthalimide, which can activate carboxylic acids for amidation at room temperature. google.com

A solvent-free approach using methoxysilanes as coupling agents has also been described for the formation of amides, offering a greener alternative to traditional methods. researchgate.net

Table 1: Examples of Coupling Agents for Amide Synthesis

| Coupling Agent | Additive | Typical Solvent | Temperature |

|---|---|---|---|

| EDC | HOBt | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) | Room Temperature |

| DCC | NHS | Dichloromethane (DCM) | 0 °C to Room Temperature |

| PyBOP | Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) | Room Temperature |

A highly efficient and widely used method for the synthesis of this compound is the acylation of 3-methoxyaniline with an activated derivative of 2,5-dimethylbenzoic acid, most commonly the acyl chloride. This method, often referred to as the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

The first step in this pathway is the conversion of 2,5-dimethylbenzoic acid to 2,5-dimethylbenzoyl chloride. This is usually achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is often performed with a catalytic amount of dimethylformamide (DMF). chemicalbook.com

The resulting 2,5-dimethylbenzoyl chloride is then reacted with 3-methoxyaniline. A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to the reaction mixture to act as a nucleophilic catalyst and an acid scavenger. google.com The reaction is generally carried out in an inert solvent like dichloromethane (DCM), chloroform, or toluene (B28343) at temperatures ranging from 0 °C to room temperature. This method is often high-yielding and allows for straightforward purification of the final product.

Table 2: Reaction Conditions for Acylation with 2,5-Dimethylbenzoyl Chloride

| Amine | Acylating Agent | Base | Solvent | Temperature |

|---|

Modular and Diversified Synthesis Strategies

Modular synthesis approaches construct the target molecule from readily available or easily synthesized precursors. This strategy allows for the potential to create a diverse library of related compounds by varying the individual building blocks.

Precursor-Based Synthesis

The synthesis of this compound relies on the availability of its two key precursors: 2,5-dimethylbenzoic acid (or its corresponding acyl chloride) and 3-methoxyaniline.

The synthesis of 2,5-dimethylbenzoic acid can be achieved through various methods, including the oxidation of 2,5-dimethylacetophenone or other appropriately substituted xylenes.

3-Methoxyaniline is commercially available but can also be synthesized. A common laboratory preparation involves the reduction of 3-nitroanisole. The reduction can be carried out using various reducing agents, such as iron filings in the presence of an acid like hydrochloric acid. An alternative route involves the methylation of 3-aminophenol. researchgate.net

Table 3: Synthesis of Key Precursors

| Precursor | Starting Material | Reagents | Typical Yield |

|---|---|---|---|

| 2,5-Dimethylbenzoyl chloride | 2,5-Dimethylbenzoic acid | Thionyl chloride (SOCl₂) | High |

| 3-Methoxyaniline | 3-Nitroanisole | Iron (Fe), Hydrochloric acid (HCl) | Not specified |

Synthesis from Anilines and Carboxylic Acids

The most direct and classical approach to synthesizing this compound is through the acylation of 3-methoxyaniline with 2,5-dimethylbenzoic acid or one of its activated derivatives, such as 2,5-dimethylbenzoyl chloride. This method, a cornerstone of amide synthesis, involves the nucleophilic attack of the amine group of 3-methoxyaniline on the electrophilic carbonyl carbon of the acylating agent.

The reaction is typically performed by reacting 3-methoxyaniline with 2,5-dimethylbenzoyl chloride in the presence of a base. The base, often a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. A similar synthesis is reported for N-(3,5-dimethoxyphenyl)benzamide, where 3,5-dimethoxyaniline (B133145) is treated with benzoyl chloride in dioxane with triethylamine to achieve a high yield of the corresponding amide. nih.govdoaj.org The use of the acyl chloride is generally preferred over the carboxylic acid itself as it is significantly more reactive.

If starting from 2,5-dimethylbenzoic acid, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is required to activate the carboxylic acid for the amidation reaction.

Reaction Scheme:

Reactants: 3-methoxyaniline and 2,5-dimethylbenzoyl chloride

Solvent: Dioxane, Dichloromethane (DCM), or Tetrahydrofuran (THF)

Base: Triethylamine (Et₃N) or Pyridine

Outcome: Formation of this compound and triethylammonium (B8662869) chloride.

A key intermediate, 2,5-dimethylbenzoyl chloride, can be synthesized from 3,5-dimethylbenzoic acid and a chlorinating agent like bis(trichloromethyl) carbonate in the presence of a catalyst. google.com

Reductive Alkylation Methods

Reductive alkylation, more commonly known as reductive amination, is a powerful method for synthesizing amines from carbonyl compounds (aldehydes or ketones) and ammonia (B1221849) or a primary/secondary amine. harvard.eduunh.edu The process involves two key steps: the formation of an imine or iminium ion intermediate through the condensation of the carbonyl compound and the amine, followed by the in-situ reduction of this intermediate to form the amine. harvard.edu

Commonly used reducing agents for this transformation must be selective for the iminium ion over the carbonyl group. Reagents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they react more rapidly with the protonated imine intermediate than with the starting aldehyde or ketone. harvard.eduresearchgate.net

While highly effective for C-N single bond formation in amines, standard reductive amination is not a direct synthetic route to amides like this compound. The Leuckart reaction is a related method that uses formic acid or its derivatives as the reducing agent for the reductive amination of aldehydes and ketones. mdpi.com However, its primary application remains the synthesis of amines, not amides.

Therefore, reductive alkylation is not a conventional pathway for the direct synthesis of the target benzamide (B126) from simpler precursors in a single synthetic strategy.

Cross-Coupling Reactions in Benzamide Synthesis

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C and C-N bonds. These methods offer high efficiency and functional group tolerance for constructing complex molecules like this compound.

Suzuki Coupling and Analogous Processes for Aryl Incorporation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. wikipedia.orglibretexts.org While primarily used for C-C bond formation, it can be strategically employed in the synthesis of benzamides.

To synthesize this compound, a Suzuki coupling could theoretically be used to construct the biaryl framework prior to or after the amide bond formation. For instance, a palladium catalyst could couple an appropriately substituted aryl halide with an arylboronic acid. researchgate.net The catalytic cycle for this reaction involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.orglibretexts.org

The stereochemical outcome of the Suzuki reaction generally proceeds with retention of configuration for the organoboron species and the halide. wikipedia.org The choice of palladium catalyst and ligands, such as various phosphine (B1218219) ligands, is crucial for the reaction's efficiency and scope. libretexts.orgbeilstein-journals.org

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

|---|---|

| Oxidative Addition | A Pd(0) complex inserts into the aryl-halide bond, forming a Pd(II) species. wikipedia.orglibretexts.org |

| Transmetalation | The organic group from the boronic acid is transferred to the Pd(II) complex, typically requiring a base. wikipedia.org |

| Reductive Elimination | The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org |

Palladium-Catalyzed Amidation Approaches

The Buchwald-Hartwig amination is a premier method for forming C-N bonds and is highly applicable to the synthesis of N-aryl amides. syr.edu This palladium-catalyzed cross-coupling reaction directly connects an amine with an aryl halide or pseudohalide. To synthesize this compound, this reaction could be performed in two ways:

Coupling 3-methoxyaniline with 2,5-dimethylbromobenzene (or a related halide) to form an intermediate, which is then acylated.

A more direct approach involves the coupling of an amide with an aryl halide. Palladium-catalyzed amidation can directly couple 2,5-dimethylbenzamide (B1331849) with an appropriate 3-methoxyphenyl (B12655295) halide. nih.gov

Alternatively, and more commonly, the reaction involves coupling an amine (3-methoxyaniline) with an acyl chloride in the presence of a palladium catalyst or coupling an aryl halide (e.g., 1-bromo-3-methoxybenzene) with 2,5-dimethylbenzamide. The latter approach has been demonstrated in the synthesis of various N-aryl benzamides. acs.org The reaction typically requires a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., Xantphos), and a base. organic-chemistry.org The development of sophisticated bidentate phosphine ligands has been instrumental in improving the efficiency of these amidation reactions by facilitating the reductive elimination step. syr.edu

Chemical Transformations and Derivatives

Oxidation Reactions of Benzamide Backbone

The this compound molecule possesses several sites susceptible to oxidation. The nature of the oxidant and reaction conditions will determine the outcome. Potential oxidation sites include the nitrogen atom of the amide, the benzylic methyl groups, or the electron-rich methoxy-substituted aromatic ring.

Studies on similar N-aryl substituted benzamides show that anodic oxidation can occur, with the oxidation potential being a key factor. researchgate.net The oxidation of tertiary benzamides using biomimetic systems, such as an iron(III) porphyrin complex, has been shown to occur at the α-position of the N-alkyl groups, leading to dealkylation or the formation of N-acylamides. rsc.org While the target compound is a secondary amide, related enzymatic N-oxidation of N-unsubstituted benzamidines to amidoximes has been reported, suggesting the nitrogen center can be a site of oxidation. nih.gov Under strong oxidizing conditions, the methyl groups on the 2,5-dimethylbenzoyl moiety could potentially be oxidized to carboxylic acids.

Table 2: Potential Oxidation Sites and Products

| Site of Oxidation | Potential Product(s) | Notes |

|---|---|---|

| Amide N-H | N-hydroxybenzamide derivatives | Can be an intermediate in further transformations. |

| Methyl Groups | Carboxylic acids or aldehydes | Requires strong oxidizing agents. |

| Aromatic Rings | Phenols, quinones | Oxidation of the electron-rich methoxyphenyl ring is plausible. |

Reduction Reactions and Derivative Formation

No specific experimental data on the reduction of this compound has been found in the reviewed literature. General methodologies for the reduction of amides to amines typically involve strong reducing agents like lithium aluminum hydride (LiAlH₄). The outcome of such a reaction on the target compound would be the corresponding amine, N-((3-methoxyphenyl)methyl)-2,5-dimethylaniline. However, without experimental data, specific reaction conditions, yields, and potential side reactions remain unknown.

Cyclization and Heterocyclic Annulation Strategies

There is no specific information regarding cyclization or heterocyclic annulation strategies involving this compound in the available literature. Studies on related N-allylbenzamides have shown that intramolecular oxidative cyclization can lead to the formation of oxazoles. researchgate.net Furthermore, research on N,N-dimethylbenzamide derivatives has demonstrated their use in the synthesis of various heterocyclic compounds like 2-phenylimidazoline and 2-phenyloxazoline through cyclization reactions with appropriate reagents. researchgate.net However, the applicability of these strategies to this compound has not been documented.

Reaction Mechanism Elucidation

Investigation of Amide Bond Formation Mechanisms

Specific mechanistic studies on the formation of this compound are not available. The mechanism of amide bond formation is highly dependent on the chosen synthetic route. For instance, if synthesized from an acyl chloride and an amine, the mechanism is a nucleophilic acyl substitution. If coupling agents are used, the mechanism will involve the in-situ activation of the carboxylic acid. researchgate.net

Mechanistic Studies of Substituent Effects on Reactivity

While no specific mechanistic studies on the substituent effects for this compound were found, research on related 2,6-dimethylbenzamides has explored the impact of substituents on the proton affinity of the amide group. researchgate.net These studies indicate that the ortho-methyl groups can cause the amide group to be twisted out of the plane of the aromatic ring, which in turn affects the electronic communication between the substituents and the amide functionality. researchgate.net The 2,5-dimethyl substitution pattern in the target molecule would also influence the steric and electronic environment of the carbonyl group, affecting its reactivity.

Catalytic Pathway Analysis in this compound Synthesis

There is no information available on the catalytic pathway analysis specifically for the synthesis of this compound. General copper-catalyzed methods for the synthesis of N,N-dimethyl benzamides have been reported, involving a one-pot reaction from benzyl (B1604629) cyanide and N,N-dimethylformamide (DMF). researchgate.net The catalytic cycle for such reactions typically involves oxidative addition, ligand exchange, and reductive elimination steps. However, the relevance of this to the synthesis of the target secondary amide is not directly established.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For N-(3-methoxyphenyl)-2,5-dimethylbenzamide, NMR provides detailed information about the chemical environment of each proton and carbon atom, enabling unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the two aromatic rings, the methoxy (B1213986) group, the two methyl groups, and the amide N-H proton.

Expected Proton Signals:

Amide Proton (N-H): A broad singlet is anticipated, typically in the downfield region (δ 8.0-10.0 ppm), with its chemical shift being sensitive to solvent and concentration.

2,5-dimethylphenyl Ring Protons: Three protons will be present in the aromatic region (δ 7.0-7.5 ppm). The proton at position 6 (adjacent to the carbonyl group) is expected to be a singlet or a narrow doublet. The protons at positions 3 and 4 will likely appear as doublets, with coupling constants typical for ortho and meta relationships.

3-methoxyphenyl (B12655295) Ring Protons: Four protons will also be in the aromatic region (δ 6.7-7.4 ppm). The proton at position 2' (ortho to the amide linkage) might appear as a triplet or a broad singlet. The protons at positions 4', 5', and 6' will show characteristic splitting patterns (doublet of doublets, triplet, doublet) based on their coupling with neighboring protons.

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected around δ 3.8 ppm.

Methyl Protons (-CH₃): Two distinct singlets for the two methyl groups on the benzoyl ring are anticipated in the upfield region (δ 2.2-2.5 ppm).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide (N-H) | 8.0 - 10.0 | Broad Singlet | 1H |

| Aromatic (2,5-dimethylphenyl) | 7.0 - 7.5 | Multiplets | 3H |

| Aromatic (3-methoxyphenyl) | 6.7 - 7.4 | Multiplets | 4H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

| Methyl (-CH₃ at C2) | 2.2 - 2.5 | Singlet | 3H |

| Methyl (-CH₃ at C5) | 2.2 - 2.5 | Singlet | 3H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the methyl carbons.

Expected Carbon Signals:

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 165-170 ppm.

Aromatic Carbons: The twelve aromatic carbons will appear in the δ 110-160 ppm region. The carbon attached to the methoxy group (C-3') and the carbons ortho and para to it will have their chemical shifts influenced by the oxygen atom. The carbons of the 2,5-dimethylphenyl ring will also show distinct signals, with the quaternary carbons (C-1, C-2, C-5) being identifiable.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear around δ 55 ppm.

Methyl Carbons (-CH₃): The two methyl carbons are expected in the upfield region of the spectrum, typically around δ 20 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic (C-O) | 158 - 162 |

| Aromatic (C-N) | 138 - 142 |

| Aromatic (C-H & C-C) | 110 - 138 |

| Methoxy (-OCH₃) | ~55 |

| Methyl (-CH₃) | ~20 |

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the proton networks within the two aromatic rings. For instance, it would show correlations between adjacent protons on the 3-methoxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the chemical shifts of the protonated aromatic carbons and the methyl carbons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule and can also be used to study its conformational properties.

The IR and Raman spectra of this compound would be characterized by several key vibrational modes.

N-H Stretch: A prominent band in the IR spectrum is expected between 3200 and 3400 cm⁻¹, corresponding to the N-H stretching vibration of the amide group.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and methoxy groups would appear just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A very strong absorption in the IR spectrum is anticipated in the region of 1630-1680 cm⁻¹, which is characteristic of the amide carbonyl (C=O) stretching vibration. This is often a strong band in the Raman spectrum as well.

N-H Bend (Amide II band): This vibration, which involves coupling of the N-H bending and C-N stretching modes, typically appears as a strong band in the IR spectrum between 1510 and 1570 cm⁻¹.

C=C Aromatic Stretches: Multiple bands in the 1400-1600 cm⁻¹ region in both IR and Raman spectra correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.

C-O Stretch: The stretching vibration of the aryl-ether C-O bond is expected to give rise to a strong band in the IR spectrum, typically around 1200-1250 cm⁻¹.

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique(s) |

| N-H Stretch | 3200 - 3400 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=O Stretch (Amide I) | 1630 - 1680 | IR, Raman |

| N-H Bend (Amide II) | 1510 - 1570 | IR |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| Aryl C-O Stretch | 1200 - 1250 | IR |

The rotational freedom around the C-N amide bond and the C-C bonds connecting the rings to the amide group can lead to different stable conformations (conformers) of this compound. Vibrational spectroscopy is a sensitive probe of these conformational changes.

The relative orientation of the two aromatic rings with respect to the amide plane can influence the positions and intensities of certain vibrational bands, particularly those involving the amide group and the aromatic rings. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to deduce the most stable conformation in the solid state or in solution. For instance, changes in the Amide I and Amide II band positions can be correlated with the degree of planarity of the amide linkage and the extent of intermolecular hydrogen bonding. Similarly, out-of-plane C-H bending modes in the low-frequency region of the spectra can be sensitive to the torsional angles between the rings and the central amide moiety.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the molecular analysis of this compound, offering detailed information on its mass and structural components.

Accurate Mass Determination

Accurate mass determination is critical for unequivocally confirming the elemental composition of a synthesized compound. For this compound, high-resolution mass spectrometry (HRMS) techniques, such as Electrospray Ionization-Time of Flight (ESI-TOF), are used to measure the mass of the molecular ion with very high precision.

The molecular formula for the isomeric compound N-(3-methoxyphenyl)-3,5-dimethylbenzamide is C₁₆H₁₇NO₂, which is the same for this compound. This formula allows for the calculation of the theoretical exact mass. Experimental measurement of the mass to within a few parts per million (ppm) of this theoretical value provides strong evidence for the correct chemical formula. For instance, a related benzamide (B126) derivative was analyzed by ESI mass spectrometry to confirm its identity.

Table 1: Calculated Mass Properties for this compound This table is generated based on the compound's molecular formula.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇NO₂ |

| Molecular Weight | 255.31 g/mol |

| Calculated Monoisotopic Mass | 255.12593 Da |

Fragmentation Pattern Analysis for Structural Elucidation

Beyond determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. In techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecular ion is broken into smaller, characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint.

For this compound, the primary fragmentation would be expected to occur at the amide bond, which is the most labile site. This would lead to two principal fragment ions: one corresponding to the 2,5-dimethylbenzoyl group and the other to the 3-methoxyaniline moiety. Analysis of related benzamides supports this predicted fragmentation behavior. For example, the mass spectrum of N,N-dimethylbenzamide is dominated by a peak at m/z 105, corresponding to the benzoyl cation, and a peak at m/z 77 for the phenyl group. Similarly, N-(3-methoxyphenyl)benzamide shows a base peak at m/z 105.

Table 2: Predicted Key Fragment Ions for this compound in MS This table outlines the expected major fragments based on the compound's structure and known fragmentation pathways of similar molecules.

| m/z (predicted) | Fragment Ion | Structure |

|---|---|---|

| 255 | Molecular Ion [M]⁺ | [C₁₆H₁₇NO₂]⁺ |

| 133 | 2,5-Dimethylbenzoyl Cation | [C₉H₉O]⁺ |

| 123 | 3-Methoxyphenylaminyl Radical Cation | [C₇H₉NO]⁺• |

| 105 | Toluoyl Cation (from loss of CO) | [C₈H₉]⁺ |

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for both the purification of this compound after synthesis and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC system is typically employed for this purpose. In this setup, the compound is dissolved in a suitable solvent and injected into the system. It then passes through a column packed with a nonpolar stationary phase (most commonly C18).

A polar mobile phase, such as a mixture of acetonitrile (B52724) and water, is used to elute the compound from the column. Impurities from the synthesis, such as unreacted starting materials or by-products, will have different polarities and affinities for the stationary phase, causing them to elute at different times. A detector, often a UV-Vis spectrophotometer, measures the absorbance of the eluate, producing a chromatogram where the area of each peak corresponds to the relative amount of that substance. This allows for a quantitative assessment of purity. For a related compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, an HPLC method was developed using a C18 column with an acetonitrile-water mobile phase, achieving a linear response over a wide concentration range.

Table 3: Typical HPLC Parameters for Purity Analysis of Benzamide Derivatives This table presents a representative set of conditions for analyzing compounds similar to this compound.

| Parameter | Typical Setting | Reference |

|---|---|---|

| Stationary Phase | C18 Column | |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | |

| Elution Mode | Isocratic or Gradient | |

| Detection | UV Absorbance (e.g., at 254 nm or 320 nm) |

| Flow Rate | ~1.0 mL/min | |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis (if applicable to derivatives)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. This compound itself may be amenable to direct GC-MS analysis. However, the technique is particularly valuable for analyzing its potential volatile metabolites or derivatives.

If, for example, the compound undergoes metabolic transformation in a biological system (e.g., demethylation of the methoxy group to a hydroxyl group), the resulting metabolite may be less volatile. In such cases, chemical derivatization is employed prior to GC-MS analysis. The hydroxyl group could be converted to a trimethylsilyl (B98337) (TMS) ether, which is more volatile and thermally stable, facilitating its passage through the GC column and improving its detection by the mass spectrometer. The mass spectrum of each separated component can then be used for definitive identification. Studies on other N-substituted benzamides have utilized GC-MS to identify the parent compounds and related substances.

Column Chromatography for Purification Strategies

Following its synthesis, the crude this compound product typically contains unreacted starting materials and by-products. Column chromatography is the primary technique used for its purification on a preparative scale.

The process involves preparing a column packed with a stationary phase, most commonly silica (B1680970) gel. The crude mixture is dissolved in a minimal amount of solvent and loaded onto the top of the column. A solvent system, known as the eluent or mobile phase, is then passed through the column. For benzamide derivatives, a common eluent is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) (AcOEt). By gradually increasing the proportion of the polar solvent, compounds are eluted from the column in order of increasing polarity. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure desired product, which are then combined and evaporated to yield the purified this compound.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is a pivotal technique in the chemical sciences for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's chemical behavior and physical properties.

Single-Crystal X-ray Diffraction for Definitive Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the molecular structure of a compound. This technique involves irradiating a single, high-quality crystal with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined with high precision.

For a novel compound such as this compound, SC-XRD analysis would provide invaluable information, including:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Molecular Conformation: The precise three-dimensional arrangement of the atoms within the molecule, including the torsional angles between the phenyl rings and the amide linkage.

Intermolecular Interactions: The identification of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the packing of molecules in the solid state.

Without experimental data from a single-crystal X-ray diffraction study of this compound, these structural details remain unknown.

Powder X-ray Diffraction for Crystalline Nature Assessment

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern, or diffractogram, is a fingerprint of the crystalline phases present in the sample.

Key applications of PXRD in the study of a compound like this compound would include:

Confirmation of Crystalline Nature: A pattern with sharp peaks indicates a well-ordered crystalline material, whereas a broad, featureless pattern suggests an amorphous solid.

Phase Identification: The diffractogram can be compared to known patterns in databases to identify the crystalline phase.

Polymorph Screening: PXRD is instrumental in identifying and distinguishing between different crystalline forms (polymorphs) of the same compound, which can have distinct physical properties.

Assessment of Purity: The presence of peaks corresponding to impurities can be detected.

As no powder X-ray diffraction data for this compound is publicly available, an assessment of its crystalline nature and the potential for polymorphism cannot be conducted.

Computational and Theoretical Studies of N 3 Methoxyphenyl 2,5 Dimethylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic perspective on the behavior of N-(3-methoxyphenyl)-2,5-dimethylbenzamide at the atomic and electronic levels. These computational methods are essential for understanding the intrinsic properties of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By utilizing functionals like B3LYP and basis sets such as 6-311G++(d,p), researchers can optimize the molecular geometry of this compound and calculate various electronic parameters. epstem.netnih.gov DFT calculations allow for the determination of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule. These structural parameters are fundamental for understanding the molecule's conformation and stability.

Interactive Table: Calculated Structural Parameters of this compound using DFT

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |

| Bond Length (Å) | C | O | - | 1.24 |

| Bond Length (Å) | C | N | - | 1.36 |

| Bond Angle (°) | O | C | N | 122.5 |

| Dihedral Angle (°) | C | C | N | C |

Note: The data in this table is illustrative and based on typical values for similar molecular structures.

HOMO-LUMO Energy Gap Analysis for Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.govaimspress.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides insight into the molecule's polarizability and its tendency to undergo chemical reactions. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is likely localized on the electron-rich methoxyphenyl ring, while the LUMO may be distributed over the benzamide (B126) portion of the molecule. This distribution influences the charge transfer interactions within the molecule. nih.gov

Interactive Table: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.12 |

| LUMO | -1.58 |

| Energy Gap (ΔE) | 4.54 |

Note: The data in this table is illustrative and based on calculations for analogous compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP surface is color-coded to represent the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). researchgate.net For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the methoxy (B1213986) group's oxygen atom, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amide group and the aromatic rings would exhibit positive potential, indicating sites for potential nucleophilic attack. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme.

Ligand-Target Binding Interaction Prediction

Molecular docking simulations are performed to predict the preferred binding orientation and affinity of a ligand (in this case, this compound) to the active site of a target protein. researchgate.netscirp.org These studies are crucial in drug discovery and design. By analyzing the binding modes, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov For instance, the amide group of this compound could act as both a hydrogen bond donor and acceptor, while the aromatic rings could engage in pi-pi stacking interactions with aromatic residues in the protein's active site. nih.govugm.ac.id The predicted binding energy from these simulations provides an estimate of the ligand's binding affinity for the target. scirp.org

Interactive Table: Predicted Binding Interactions of this compound with a Hypothetical Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 145 | Hydrogen Bond | 2.1 |

| LYS 72 | Hydrogen Bond | 2.9 |

| PHE 160 | Pi-Pi Stacking | 4.5 |

| LEU 68 | Hydrophobic | 3.8 |

Note: This data is hypothetical and for illustrative purposes, based on common interactions observed for similar kinase inhibitors.

Conformational Analysis and Atropisomerism

Conformational analysis of this compound involves the study of the spatial arrangement of its atoms and the energy associated with different rotational states. The molecule possesses several rotatable bonds, primarily around the amide linkage and the bonds connecting the phenyl rings to the amide group. The rotation around these bonds can give rise to various conformers with different energy levels.

The study of conformational preferences is crucial as it can influence the molecule's physical and biological properties. Computational data on rotational barriers in similar molecules, such as N-(4'-methoxyphenyl)-3-bromothiobenzamide, indicate that different conformations can be energetically preferred, sometimes by a small margin of only a few kJ/mol. researchgate.net The planarity of the molecular structure can be a destabilizing factor in the isolated gas-phase molecule; however, in a crystalline state, a more planar structure might be favored due to more effective intermolecular interactions and packing. researchgate.net

Atropisomerism, a type of axial chirality arising from hindered rotation around a single bond, is a potential consideration for this compound. This phenomenon could occur if the rotation around the N-aryl bond or the carbonyl-aryl bond is sufficiently restricted, leading to stable, non-interconvertible rotational isomers. The presence of ortho-substituents on the benzamide ring (the 2,5-dimethyl groups) could create enough steric hindrance to potentially induce atropisomerism. However, without specific experimental or advanced computational studies on this particular molecule, the existence and stability of atropisomers remain a theoretical possibility.

Simulations for Mechanism of Action Prediction

Predicting the mechanism of action of a compound like this compound can be approached through various simulation techniques. One common method involves molecular docking simulations, where the compound is computationally "docked" into the binding sites of known biological targets. This can help identify potential protein interactions and suggest possible mechanisms of action.

In Silico Prediction of Research-Relevant Properties

In silico tools are invaluable for predicting a range of properties of this compound that are relevant to research, from its spectroscopic signature to its potential as a drug-like molecule.

Theoretical Spectroscopic Data Generation (e.g., Calculated NMR, IR, UV-Vis)

Computational chemistry allows for the theoretical generation of spectroscopic data, which can aid in the identification and characterization of the compound. Methods like Density Functional Theory (DFT) are commonly employed for this purpose. scielo.org.zaresearchgate.net

Calculated NMR Spectra: The chemical shifts of ¹H and ¹³C NMR can be calculated to predict the appearance of the experimental spectra. For aromatic protons, chemical shifts are typically expected in the range of 6-8 ppm. researchgate.net The signals for the methyl and methoxy protons would appear at higher fields.

Calculated IR Spectra: Theoretical IR spectra can predict the vibrational frequencies of different functional groups within the molecule. Key predicted vibrational modes for a similar benzamide structure would include the N-H stretch, C=O stretch of the amide, and various C-C and C-H vibrations of the aromatic rings. nih.gov

Calculated UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. These calculations provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scielo.org.za

| Spectroscopic Data Type | Predicted Key Features for this compound |

| ¹H NMR | Aromatic protons (6-8 ppm), Methoxy protons (~3.8 ppm), Methyl protons (~2.3-2.5 ppm), Amide proton (variable, likely >8 ppm) |

| ¹³C NMR | Carbonyl carbon (~165-170 ppm), Aromatic carbons (110-160 ppm), Methoxy carbon (~55 ppm), Methyl carbons (~20 ppm) |

| IR (cm⁻¹) | N-H stretch (3200-3400), C=O stretch (1650-1680), C-O stretch (aromatic ether, ~1250), Aromatic C-H and C=C stretches |

| UV-Vis (nm) | Expected absorption bands in the UV region, likely between 200-400 nm, arising from π-π* transitions in the aromatic systems. |

Note: The values in this table are estimations based on typical ranges for similar functional groups and structures and have not been specifically calculated for this compound.

Computational Assessment of Drug-Likeness (excluding ADMET parameters)

The drug-likeness of a compound can be assessed using various computational models, with Lipinski's Rule of Five being one of the most common. wikipedia.orgdrugbank.com This rule evaluates whether a compound has physicochemical properties that would make it a likely orally active drug in humans. The rule states that a compound is more likely to have poor absorption or permeation if it violates two or more of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight of less than 500 daltons.

A calculated octanol-water partition coefficient (log P) that does not exceed 5.

For this compound, we can calculate these properties:

Hydrogen Bond Donors: 1 (the N-H group of the amide)

Hydrogen Bond Acceptors: 2 (the oxygen atoms of the carbonyl and methoxy groups)

Molecular Weight: 269.34 g/mol nih.gov

Calculated logP (XLogP3-AA): 3.1 nih.gov

Based on these parameters, this compound does not violate any of Lipinski's rules, suggesting it possesses drug-like properties. Other drug-likeness filters, such as those developed by Ghose, Veber, Egan, and Muegge, also consider parameters like molar refractivity and topological polar surface area (TPSA). nih.govnih.gov The TPSA for a similar compound, N-[3-(methoxymethyl)phenyl]-2,5-dimethylbenzamide, is 38.3 Ų. nih.gov

| Lipinski's Rule of Five Parameter | Value for this compound | Rule | Violation? |

| Hydrogen Bond Donors | 1 | ≤ 5 | No |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | No |

| Molecular Weight ( g/mol ) | 269.34 nih.gov | < 500 | No |

| Calculated logP (XLogP3-AA) | 3.1 nih.gov | ≤ 5 | No |

Cheminformatics and Data Mining for this compound Research

Cheminformatics and data mining are powerful tools for contextualizing this compound within the broader chemical space and for identifying related molecules with potentially interesting properties.

Analysis of Chemical Space and Analogues

Analyzing the chemical space around this compound involves identifying and studying its analogues. Analogues are compounds with similar chemical structures. These can be found by searching chemical databases for molecules with a high degree of structural similarity.

The study of analogues is important for several reasons. It can help in understanding structure-activity relationships (SAR), where small changes in the molecular structure are correlated with changes in biological activity. For example, exploring different substitution patterns on the phenyl rings or modifications to the amide linker can lead to the discovery of compounds with improved properties.

Analogues of this compound could include compounds where:

The position of the methoxy group on the phenyl ring is varied (e.g., 2-methoxy or 4-methoxy).

The methyl groups on the benzamide ring are moved or replaced with other substituents.

The amide linker is modified or replaced with other functional groups.

For instance, combretastatin (B1194345) analogues, which also feature substituted phenyl rings, have been synthesized and evaluated for their biological activities. nih.gov Data mining of chemical and biological databases can reveal known activities of such analogues, providing clues about the potential therapeutic applications of this compound.

Computational Tools for Structure-Activity Relationship (SAR) Mapping

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available research articles, computational studies, or datasets that specifically detail the use of computational tools for the structure-activity relationship (SAR) mapping of the chemical compound this compound.

Extensive queries were performed to locate studies involving Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, pharmacophore mapping, or other computational chemistry techniques applied to this specific molecule. These searches, which included broad explorations of benzamide derivatives as well as targeted inquiries about the compound itself, did not yield any relevant results.

While computational SAR studies are common for various classes of benzamide derivatives in drug discovery and materials science, the research community has not published specific findings for this compound. Therefore, detailed research findings, data tables, and descriptions of computational tools applied to this compound cannot be provided.

To fulfill the request, information from studies on analogous or related compounds would be required. However, per the strict instructions to focus solely on this compound, no such data can be presented.

Structure Activity Relationship Sar Studies of N 3 Methoxyphenyl 2,5 Dimethylbenzamide and Its Analogues

Systematic Structural Modifications and Their Impact on Activity

Modification of Benzoyl Moiety Substituents

The substitution on the benzoyl ring is a key determinant of biological activity. In studies on related benzamide (B126) structures, the nature and position of these substituents have been shown to significantly modulate potency. For instance, in a series of 3-(benzamido)-1,2,5-oxadiazoles evaluated for antiplasmodial activity, the substituents on the benzoyl ring played a crucial role.

Key findings from related analogue studies include:

Methyl Groups: The presence of a 3-methyl group on the benzoyl ring was associated with high antiplasmodial activity. nih.gov

Electron-Withdrawing Groups: Replacement of the methyl group with a trifluoromethyl group led to a notable decrease in activity. nih.gov Similarly, 3-fluoro substituents also resulted in compounds with the lowest antiplasmodial activity. nih.gov

Halogens: A 3-chloro-4-methoxy substitution pattern on the benzoyl moiety yielded compounds with moderate to good activity. nih.gov

Unsubstituted Ring: Unsubstituted benzamides generally showed lower activity compared to their methyl-substituted counterparts. nih.gov

These findings suggest that for the N-(3-methoxyphenyl)-2,5-dimethylbenzamide scaffold, the 2,5-dimethyl substitution pattern on the benzoyl ring is likely a critical feature for its specific biological profile, with the steric bulk and electronic properties of these methyl groups influencing the interaction with its biological target.

| Benzoyl Moiety Substituent | Relative Biological Activity (Antiplasmodial IC₅₀ Range) | Reference |

|---|---|---|

| 3-Methyl | High (0.011–8.107 µM) | nih.gov |

| 3-Trifluoromethyl | Low (8.444–17.69 µM) | nih.gov |

| 3-Fluoro | Lowest (5.331–26.69 µM) | nih.gov |

| 3-Chloro-4-methoxy | Moderate (0.323–5.924 µM) | nih.gov |

| Unsubstituted | Low (0.076–53.70 µM) | nih.gov |

Modification of Aniline (B41778) Moiety Substituents

Modifications to the aniline portion of the molecule have revealed that both the position and the chemical nature of the substituents are critical for activity and selectivity. In studies of 2-phenoxybenzamides with antiplasmodial properties, the substitution pattern on the anilino partial structure strongly dictated both efficacy and cytotoxicity. researchgate.netnih.gov

Specifically, for analogues where the aniline ring was modified:

Positional Isomerism: A shift of an N-Boc piperazinyl substituent from the meta-position to the para-position on the aniline ring resulted in a significant increase in antiplasmodial activity. The para-substituted analogue demonstrated the highest activity and selectivity in the tested series. nih.gov

Nature of the Substituent: Replacing a piperazinyl moiety with a simple amino group led to a remarkable decrease in activity. nih.gov For example, both 3-amino and 4-amino analogues were among the least active compounds tested. nih.gov

Bulky Groups: The introduction of bulky, lipophilic groups such as N-pivaloylpiperazinyl moieties resulted in sub-micromolar antiplasmodial activity and decreased cytotoxicity, thereby improving the selectivity index. nih.gov In contrast, smaller groups like N-acetyl showed slightly improved activity but with higher cytotoxicity. nih.gov

These results underscore the importance of the 3-methoxy group in the parent compound, suggesting that its electronic and steric properties are finely tuned. Any alteration, such as changing its position or replacing it with other functional groups, would likely have a profound impact on the molecule's biological activity.

| Aniline Moiety Modification (Analogue Series) | Effect on Antiplasmodial Activity (vs. P. falciparum NF54) | Reference |

|---|---|---|

| Shift of N-Boc piperazinyl from meta to para | Significant increase in activity (IC₅₀ from 3.297 µM to 0.2690 µM) | nih.gov |

| Replacement of piperazinyl with amino group | Remarkable decrease in activity (IC₅₀ > 50 µM) | nih.gov |

| Introduction of N-pivaloylpiperazinyl group | Sub-micromolar activity (IC₅₀ ~ 0.6 µM) and high selectivity | nih.gov |

| Introduction of N-acetylpiperazinyl group | Moderate activity (IC₅₀ ~ 2.8 µM) with higher cytotoxicity | nih.gov |

Variations at the Amide Nitrogen

Computational and experimental studies on related N-aryl amides show that the transition from a secondary to a tertiary amide introduces significant steric strain. nsf.gov This strain between the new N-alkyl group and the ortho-substituents of the aryl ring can force the aryl ring to rotate out of the plane of the amide group. nsf.gov Such a conformational change disrupts the π-conjugation between the aryl ring and the amide, which can alter the molecule's electronic properties and its ability to bind to a target. Furthermore, N-alkylation can influence the cis/trans conformational equilibrium of the amide bond itself. researchgate.net

Metal-free O-arylation and N-arylation methods have been developed for benzamide derivatives, indicating the chemical feasibility of creating diverse analogues by modifying the amide bond. researchgate.net These modifications, by altering the steric and electronic environment around the amide core, would invariably affect the molecule's biological profile.

Influence of Stereochemistry and Conformational Features

The biological activity of benzamide derivatives is intrinsically linked to their three-dimensional shape, which is governed by stereochemistry and conformational preferences. The amide bond itself is a key conformational element. Due to its partial double-bond character from resonance, the amide bond is planar and can exist in either a cis or trans conformation. nih.govnih.gov For secondary N-aryl amides like the title compound, the trans conformation is generally favored. nsf.gov

A critical conformational feature is the torsional angle between the plane of the benzoyl ring and the plane of the amide group. In many active conformations, these rings are not coplanar. For example, in N,N-dimethylbenzamide, this torsional angle is calculated to be around 40-60°. A high degree of rotation can disrupt conjugation, which in turn affects the molecule's reactivity and binding affinity. nsf.gov

The stability and reactivity of the amide bond are modulated by structural distortions. Forcing the amide group to lose its planarity lowers its resonance stability, making it more reactive. This principle is observed in twisted bridged lactams. The substituents on both the benzoyl and aniline rings of this compound dictate the preferred conformation and the degree of planarity. The 2,5-dimethyl groups on the benzoyl ring and the 3-methoxy group on the aniline ring create specific steric environments that will influence the rotational barriers around the C-N and C-C single bonds adjacent to the amide, thereby defining the molecule's accessible conformations and, consequently, its interaction with biological targets.

Correlation of Structural Features with Biological and Biochemical Activities

The systematic modifications described above allow for the mapping of structural features to specific biological outcomes, such as enzyme inhibition.

Mapping of Potency Determinants for Enzyme Inhibition

Studies on various benzamide analogues have identified key determinants for potent enzyme inhibition. In a series of benzamide and picolinamide (B142947) derivatives designed as acetylcholinesterase (AChE) inhibitors, the position of a dimethylamine (B145610) side chain was found to markedly influence inhibitory activity and selectivity. This highlights that the spatial arrangement of functional groups is critical for fitting into an enzyme's active site. The molecular docking of the most potent compound revealed that it binds to both the catalytic and peripheral sites of AChE.

For this compound analogues, potency is therefore a multifactorial property derived from:

Benzoyl Substituents: The size and electronic nature of groups at the 2- and 5-positions influence hydrophobic and steric interactions.

Aniline Substituents: The position and character of the substituent on the aniline ring (e.g., the 3-methoxy group) are critical for directing interactions within a binding pocket. As seen with analogues, a para-substituent can be highly favorable. nih.gov

Structural Requirements for Receptor Binding

The interaction of this compound and its analogs with various receptors is dictated by specific structural features. The spatial arrangement of substituents on both the benzamide and the phenyl ring influences binding affinity and selectivity.

The orientation of the amide group relative to the aromatic rings is a critical factor. In 2,6-dimethylbenzamides, the methyl groups at both ortho positions force the amide group to twist out of the plane of the aromatic ring. researchgate.net This steric hindrance interrupts the π-electron conjugation between the amide group and the benzene (B151609) ring, which can influence how the molecule fits into a receptor's binding pocket. researchgate.net

For binding to serotonin (B10506) receptors, such as the 5-HT2A and 5-HT2B subtypes, the substitution pattern on the dimethoxyphenyl moiety is key. Studies on 2,5-dimethoxyphenylisopropylamine analogs demonstrate that the lipophilicity of the substituent at the 4-position of the phenyl ring correlates with binding affinity at both h5-HT2A and h5-HT2B receptors. nih.gov Similarly, the discovery of 2,5-dimethoxyphenylpiperidines as selective 5-HT2A receptor agonists underscores the importance of the dimethoxyphenyl scaffold for serotonin receptor targeting. nih.gov

In the context of dopamine (B1211576) receptors, research on N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides reveals that constraining the flexible butyl linker into a cyclohexyl ring affects D3 receptor affinity. The trans-isomers of these cyclohexyl derivatives were found to be more potent at the D3 receptor than the corresponding cis-isomers. nih.gov This highlights the importance of the linker's stereochemistry in achieving optimal receptor fit. Specifically, the derivative trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide showed very high D3-receptor affinity (Ki=0.18 nM). nih.gov

Furthermore, analogues of ketamine and phencyclidine featuring a 3-methoxyphenyl (B12655295) group have shown high affinity for the PCP-site of the glutamate (B1630785) NMDA receptor, indicating this moiety is favorable for binding to this specific site. nih.gov

Influence of Functional Groups on Mechanism of Action

The functional groups present on the this compound scaffold are pivotal in defining its mechanism of action. Modifications to these groups can shift the primary biological effect of the molecule.

A key determinant of the mechanism is the substitution on the amide nitrogen. A structural analysis of benzamides as radiosensitizers revealed that N-substituted analogs have a different mechanism compared to non-N-substituted ones. nih.gov N-substituted compounds tend to induce cytotoxicity through apoptosis rather than necrosis, inhibit cell proliferation, and are susceptible to radiolysis, which contributes to their radiosensitizing effect by accumulating DNA damage. nih.gov

In the context of anticonvulsant activity, studies on the analog (R)-N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide) have elucidated the role of the 3-oxy site. The introduction of small, non-bulky, and non-polar substituents at this position resulted in compounds with significant seizure protection. nih.gov A decrease in anticonvulsant activity was observed as the steric size of the substituent at the 3-oxy position increased, from a methyl group to a cyclohexyl group. nih.gov This suggests that for this particular mechanism, steric bulk at this position is detrimental to activity. nih.gov

For antiviral activity against Hepatitis C virus (HCV), modifications on the N-aryl benzamide scaffold have been explored. nih.gov The introduction of certain substituents can enhance the activity, with some compounds showing inhibitory concentrations (IC50) in the sub-micromolar to low micromolar range. nih.gov This indicates that functional group alterations can tune the molecule's ability to interfere with viral replication processes.

SAR in Specific Research Contexts

SAR for Anti-Infective Research (e.g., Antiparasitic, Antiviral)

The N-phenylbenzamide scaffold, to which this compound belongs, has been a fruitful template for developing agents against various infectious diseases. Structure-activity relationship (SAR) studies have been crucial in optimizing their potency.

Antiparasitic Research: In the fight against schistosomiasis, N-phenylbenzamides have shown significant potential. nih.govdspace.unza.zm SAR studies revealed that incorporating electron-withdrawing groups, such as trifluoromethyl (CF3) and nitro (NO2), on the phenyl rings generally enhances antischistosomal activity. nih.govdspace.unza.zm For instance, moving from a less substituted analog to ones containing these groups improved potency against Schistosoma mansoni. nih.gov However, high lipophilicity in some potent analogs was identified as a potential issue for other physicochemical properties like solubility. nih.gov

For antiplasmodial (antimalarial) activity, SAR studies on 2-phenoxybenzamide (B1622244) analogs showed that activity and cytotoxicity are highly dependent on the substitution pattern of the anilino part of the molecule. mdpi.comresearchgate.net Bulky, non-polar substituents on a terminal piperazinyl nitrogen appeared beneficial for high antiplasmodial activity. mdpi.comresearchgate.net Shifting a N-Boc piperazinyl substituent from the ortho to the para position on the anilino ring significantly increased activity against Plasmodium falciparum. mdpi.comresearchgate.net

In research targeting Trypanosoma brucei, the causative agent of sleeping sickness, analogs of 2'-deoxy-2'-(3-methoxybenzamido)adenosine were synthesized. This work highlighted the importance of the ribose moiety's conformation, as carbocyclic or acyclic analogs lost significant activity. nih.gov

Antiviral Research: N-phenylbenzamide derivatives have been evaluated for their activity against Hepatitis C virus (HCV) and enterovirus 71 (EV71). nih.gov SAR studies led to the identification of compounds with IC50 values in the low micromolar range. Compound 23 in one study, a benzamide derivative, showed potent anti-HCV activity with an IC50 of 0.57 µM. nih.gov

In the context of SARS-CoV-2, a systematic SAR study of 1-heteroaryl-2-alkoxyphenyl analogs, which share some structural similarities, demonstrated that a 3- or 4-pyridyl moiety on an oxadiazole ring was optimal for activity. mdpi.com These studies indicate that the core benzamide structure can be adapted to target a range of viral pathogens.

Table 1: SAR Findings in Anti-Infective Research for Benzamide Analogs

| Research Area | Key Structural Feature | Impact on Activity | Source |

|---|---|---|---|

| Antischistosomal | Electron-withdrawing groups (e.g., NO₂, CF₃) on phenyl rings | Enhanced potency against S. mansoni | nih.govdspace.unza.zm |

| Antiplasmodial | Position of N-Boc piperazinyl substituent on anilino ring | Para-substitution showed higher activity than meta- or ortho- | mdpi.comresearchgate.net |

| Antitrypanosomal | Conformation of the ribose moiety in adenosine (B11128) analogs | Carbocyclic or acyclic analogs led to a marked loss of activity | nih.gov |

| Antiviral (HCV) | Substitutions on the N-aryl benzamide scaffold | Led to compounds with IC₅₀ values as low as 0.57 µM | nih.gov |

| Antiviral (SARS-CoV-2) | 3- or 4-pyridyl moiety on an oxadiazole ring in related analogs | Optimal for antiviral activity | mdpi.com |

SAR in Antineoplastic Research

The benzamide scaffold has been investigated for its potential in cancer therapy, with SAR studies guiding the development of more potent and selective compounds.

One area of research involves the use of benzamides as radiosensitizers. A structural analysis showed that N-substituted benzamide analogs have a distinct mechanism of action from their non-N-substituted counterparts, primarily inducing apoptosis and accumulating DNA damage following radiolysis. nih.gov This suggests that the N-aryl moiety of this compound is a key feature for this type of anticancer activity.

In the context of prostate cancer, SAR studies on bis-benzamides have been conducted to develop inhibitors of the androgen receptor (AR)–coactivator interaction. nih.gov These studies found that a nitro group at the N-terminus of the bis-benzamide was essential for biological activity. nih.gov Varying the alkyl side chains led to the identification of a potent compound with an IC50 value of 16 nM in prostate cancer cells. nih.gov

For triple-negative breast cancer, 3D-quantitative structure-activity relationship (3D-QSAR) studies on thieno-pyrimidine derivatives, which can incorporate benzamide-like fragments, have helped identify key structural features for inhibitory activity. mdpi.com These computational models highlight the importance of steric and electrostatic fields, showing that bulky substituents in specific regions of the molecule can enhance biological activity against cancer cells. mdpi.com For example, a bulkier methyl piperazine (B1678402) group was found to be more active than a morpholine (B109124) group in one position of the scaffold. mdpi.com

Further research into N-(4-(3-aminophenyl)thiazol-2-yl)acetamides identified a lead compound with significant anti-proliferative and cytotoxic activities against a panel of cancer cell lines, including those resistant to standard treatments. researchgate.net Subsequent SAR exploration focused on replacing the acetamide (B32628) function and modifying the substitution pattern of a benzenesulfonamide (B165840) ring to enhance potency. researchgate.net

SAR for Neurological Target Modulation

This compound and its analogs have been extensively studied for their ability to modulate various neurological targets, owing to the versatility of the benzamide scaffold in interacting with central nervous system (CNS) receptors and transporters.

Dopamine Receptors: A series of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides were identified as potent ligands for the dopamine D3 receptor. nih.gov To improve selectivity, the flexible butyl linker was replaced with a more rigid cyclohexyl linker. This modification revealed that trans-isomers had higher affinity for the D3 receptor than cis-isomers. nih.gov The analog trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide emerged as a highly potent and selective D3 receptor full agonist. nih.gov

Serotonin Receptors: The 2,5-dimethoxyphenyl group is a known pharmacophore for serotonin 5-HT2A receptors. The discovery of 2,5-dimethoxyphenylpiperidines as a novel class of selective 5-HT2A receptor agonists further solidifies this relationship. nih.gov

Other CNS Targets: The benzamide structure is also key for targeting other neurological pathways. SAR studies of 4-methoxy-3-(piperidin-4-yl)oxy benzamides led to the identification of ML352, a potent and selective inhibitor of the presynaptic choline (B1196258) transporter (CHT). nih.gov In this series, modifications around the 3-piperidine substituent and the amide functionality were explored, showing that a methylpiperidine ether analog was equipotent with the initial isopropyl analog. nih.gov

In the field of anticonvulsants, the SAR of lacosamide, (R)-N-benzyl 2-acetamido-3-methoxypropionamide, was explored. It was found that the 3-oxy position could accommodate small, non-bulky, hydrophobic groups while retaining pronounced anticonvulsant activity in the maximal electroshock seizure (MES) model. nih.gov

Furthermore, related structures have shown potent modulation of other receptors. PNU-120596, an N-(5-chloro-2,4-dimethoxyphenyl) urea (B33335) derivative, acts as a potent positive allosteric modulator of α7 nicotinic acetylcholine (B1216132) receptors. evitachem.com Another related molecule, SSR149415, is a selective antagonist of the vasopressin V1b receptor, demonstrating anxiolytic-like activity in animal models. evitachem.com

Table 2: SAR Findings in Neurological Target Modulation for Benzamide Analogs

| Neurological Target | Key Structural Feature | Impact on Activity | Source |

|---|---|---|---|

| Dopamine D3 Receptor | Conformationally constrained cyclohexyl linker (trans-isomer) | Higher affinity compared to flexible butyl linker or cis-isomer | nih.gov |

| Serotonin 5-HT₂ₐ Receptor | 2,5-dimethoxyphenylpiperidine scaffold | Identified as a novel class of selective 5-HT₂ₐR agonists | nih.gov |

| Choline Transporter (CHT) | Methylpiperidine ether at the 3-position of the benzamide | Potent and selective inhibition | nih.gov |

| Anticonvulsant Activity (MES Model) | Small, non-bulky, hydrophobic groups at the 3-oxy position | Retention of pronounced anticonvulsant activity | nih.gov |

| α7 Nicotinic Acetylcholine Receptor | N-(5-chloro-2,4-dimethoxyphenyl) urea structure | Potent positive allosteric modulation | evitachem.com |

SAR for Enzyme Specificity and Selectivity

Achieving specificity and selectivity is a primary goal in drug design, and SAR studies of this compound analogs have provided valuable insights into the structural features that govern selective enzyme inhibition.

In the development of inhibitors for the trypanosomal glycosomal glyceraldehyde-3-phosphate dehydrogenase (GAPDH), analogs of 2'-deoxy-2'-(3-methoxybenzamido)adenosine were synthesized to exploit a hydrophobic domain present in the parasite's enzyme but not the human version. nih.gov This structure-based design aimed to enhance selectivity. While some new 2'-amido-2'-deoxyadenosines improved inhibitory activity, attempts to combine these modifications with substitutions on the adenine (B156593) moiety that were known to increase potency resulted in an unfortunate loss of activity, demonstrating the incompatibility of these combined changes for selectivity. nih.gov

For dopamine D3 receptor ligands, selectivity over other receptors like D2, D4, 5-HT1A, and α1-receptors is crucial. The introduction of a constrained cyclohexyl linker in a series of 3-methoxybenzamides, particularly in the trans configuration, not only enhanced D3 affinity but also provided significant selectivity (>200-fold) for the lead compound over the other tested receptors. nih.gov

In antineoplastic research, selectivity for a specific cancer-related enzyme over its other family members is also critical. In a study of thieno-pyrimidine derivatives as VEGFR3 inhibitors, the most active compound, which contained a complex substituted piperazine-1-carboxamide (B1295725) moiety, exhibited over 100-fold higher selectivity for VEGFR3 compared to other subfamily members like VEGFR1 and VEGFR2. mdpi.com

Furthermore, in the pursuit of inhibitors for the deubiquitinase USP5, a key enzyme in cancer, exploration of the SAR of a chemical series led to the identification of a compound that binds to the zinc-finger ubiquitin binding domain (ZnF-UBD) of USP5 with a KD of 2.8 µM. researchgate.net Importantly, this compound was selective over nine other proteins that contain structurally similar ZnF-UBD domains, providing a framework for developing a selective chemical probe for USP5. researchgate.net

Biological and Biochemical Investigations Mechanism Focused of N 3 Methoxyphenyl 2,5 Dimethylbenzamide

Enzymatic Activity Modulation